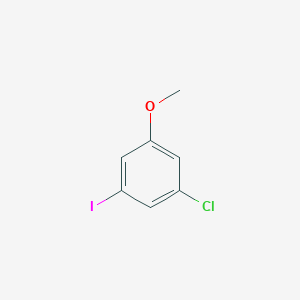

3-Chloro-5-iodoanisole

Description

Significance of Polyhalogenated Aromatic Ethers in Modern Synthetic Chemistry

Polyhalogenated aromatic ethers, a class of compounds to which 3-chloro-5-iodoanisole belongs, are of considerable importance in modern synthetic chemistry. The presence of multiple halogen atoms on the aromatic ring provides chemists with a versatile platform for creating complex molecules. researchgate.net These halogens can be selectively replaced or modified through various chemical reactions, allowing for the precise construction of new chemical entities. This controlled reactivity is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.commdpi.com The different halogens (in this case, chlorine and iodine) can exhibit distinct reactivities, enabling stepwise modifications of the molecule. This differential reactivity is a key advantage in multi-step synthetic sequences.

Overview of Anisole (B1667542) Derivatives as Fundamental Building Blocks in Organic Synthesis

Anisole, or methoxybenzene, and its derivatives are fundamental building blocks in the field of organic synthesis. researchgate.netalfa-chemistry.com The methoxy (B1213986) group (-OCH3) is an electron-donating group, which activates the aromatic ring and influences the position of incoming chemical groups during a reaction. cymitquimica.com This property makes anisole derivatives particularly useful in electrophilic aromatic substitution reactions, a cornerstone of organic chemistry. alfa-chemistry.com Furthermore, the ether linkage in anisole derivatives can be cleaved under specific conditions to yield phenols, which are themselves important synthetic intermediates. alfa-chemistry.com The versatility of anisole derivatives has led to their use in the synthesis of a wide array of products, including fragrances, flavorings, and pharmaceuticals. researchgate.netalfa-chemistry.com

Unique Structural Features of this compound and its Research Relevance

The specific arrangement of substituents on the this compound ring gives it a unique set of properties that are of great interest to researchers. The presence of both a chlorine and an iodine atom at the meta-positions relative to the methoxy group creates a distinct electronic and steric environment. cymitquimica.com This particular substitution pattern can influence the molecule's reactivity in various chemical transformations. cymitquimica.com

The differing reactivity of the carbon-chlorine and carbon-iodine bonds is a significant feature. The carbon-iodine bond is generally more reactive and susceptible to cleavage, making it a prime target for reactions like cross-coupling, where a new carbon-carbon or carbon-heteroatom bond is formed. organic-chemistry.org This allows for the selective introduction of new functional groups at the 5-position. The less reactive carbon-chlorine bond can then be targeted in a subsequent reaction step, providing a pathway for the sequential and controlled functionalization of the aromatic ring. This stepwise approach is highly valuable in the synthesis of complex, highly substituted aromatic compounds that are often sought after in medicinal chemistry and materials science. researchgate.netunibe.ch

The research relevance of this compound lies in its potential as a versatile intermediate for the synthesis of novel compounds with specific biological activities or material properties. cymitquimica.com For instance, it can serve as a precursor for creating more complex polyhalogenated compounds or for introducing diverse functionalities through modern catalytic methods.

| Property | Value |

| CAS Number | 861800-86-4 synquestlabs.comavantorsciences.comsigmaaldrich.com |

| Molecular Formula | C₇H₆ClIO synquestlabs.comavantorsciences.comvwr.com |

| Molecular Weight | 268.48 g/mol synquestlabs.com |

| Boiling Point | 87-89 °C at 1.5 mm Hg vwr.com |

| Density | 1.8961 g/cm³ at 25 °C vwr.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-iodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMJFMXTGLVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Iodoanisole Systems

Halogen Reactivity Dynamics in Dihaloanisoles

Differential Reactivity of Chlorine and Iodine Substituents

In dihaloanisoles such as 3-Chloro-5-iodoanisole, the differing properties of the chlorine and iodine substituents lead to distinct chemical reactivities. This difference is primarily governed by the carbon-halogen bond strength and the stability of the halide anion leaving group. The carbon-iodine bond is significantly weaker and longer than the carbon-chlorine bond, making it more susceptible to cleavage. Consequently, iodine is generally a better leaving group than chlorine in nucleophilic aromatic substitution reactions.

This differential reactivity allows for selective functionalization at the iodine-bearing position. For instance, in transition metal-catalyzed cross-coupling reactions, the more reactive C-I bond can be selectively targeted over the C-Cl bond. This principle is fundamental in designing synthetic routes that require sequential modifications of the aromatic ring.

Leaving Group Abilities and Substitution Preferences in Aromatic Systems

The ability of a halogen to act as a leaving group in aromatic systems is crucial for various substitution reactions. In nucleophilic aromatic substitution (SNAr), the stability of the departing halide ion is a key factor. The general order of leaving group ability for halogens in these reactions is I > Br > Cl > F. doubtnut.comlibretexts.orgwikipedia.org This trend is attributed to the decreasing basicity and increasing polarizability of the halide anions down the group, which allows them to better stabilize the negative charge.

However, in some contexts, such as certain metal-catalyzed reactions or when strong electron-withdrawing groups are present, this order can be altered. For example, in some nucleophilic aromatic substitution reactions, fluoride can be the best leaving group due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. youtube.comyoutube.commasterorganicchemistry.com The specific reaction conditions and the nature of the nucleophile play a significant role in determining the preference for substitution.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Substituent Directing Effects on Electrophilic Aromatic Substitution

The methoxy (B1213986) (-OCH₃), chloro (-Cl), and iodo (-I) groups on the this compound ring direct incoming electrophiles to specific positions. The methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. pressbooks.publumenlearning.com Conversely, halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. pressbooks.pubminia.edu.egyoutube.com

In the case of this compound, the directing effects of the three substituents must be considered collectively. The powerful activating and directing effect of the methoxy group will strongly favor electrophilic substitution at the positions ortho and para to it (positions 2, 4, and 6). The halogen substituents will also direct to their ortho and para positions. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions.

| Substituent | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para |

| -I (Iodo) | Weakly Deactivating | Ortho, Para |

Metal-Mediated and Catalyzed Reactions

This compound is a valuable substrate for a variety of metal-mediated and catalyzed reactions, which exploit the differential reactivity of the carbon-halogen bonds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-I bond allows for selective coupling at the 5-position while leaving the C-Cl bond intact. This regioselectivity is crucial for the synthesis of complex, polysubstituted aromatic compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. Similar to other cross-coupling reactions, the C-I bond of this compound would be expected to react preferentially, allowing for the selective introduction of an amino group at the 5-position.

Grignard and Organolithium Reagents: The iodine atom can be selectively replaced by magnesium or lithium through halogen-metal exchange to form Grignard or organolithium reagents. These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce various functional groups at the 5-position of the anisole (B1667542) ring.

| Reaction Type | Catalyst/Reagent | Selective Position of Reaction | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Boronic acid/ester | 5-position (C-I) | C-C |

| Heck Coupling | Pd catalyst, Alkene | 5-position (C-I) | C-C |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | 5-position (C-I) | C-C |

| Buchwald-Hartwig Amination | Pd catalyst, Amine | 5-position (C-I) | C-N |

| Grignard Formation | Mg | 5-position (C-I) | C-Mg |

| Organolithium Formation | n-BuLi, t-BuLi | 5-position (C-I) | C-Li |

Cross-Coupling Reaction Mechanisms Involving C-Halogen Bonds (Iodine vs. Chlorine)

In cross-coupling reactions, the significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound dictates the regioselectivity of the reaction. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition to a metal catalyst, such as palladium, which is typically the initial step in cross-coupling catalytic cycles. This inherent reactivity difference allows for the selective functionalization of the C-I bond while leaving the C-Cl bond intact.

Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of dihalogenated aromatic compounds like this compound, the selective coupling at the iodine-bearing carbon is a well-established principle. For instance, in a study on the selective mono-coupling of 2,6-diiodoanisoles with terminal alkynes using a Pd(PPh₃)₂Cl₂/CuI catalyst system, the reaction proceeded with high selectivity for one of the C-I bonds. scielo.br This principle is directly applicable to this compound, where the C-I bond would be expected to react exclusively under similar conditions.

The generally accepted mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. nih.gov The higher reactivity of the C-I bond in the oxidative addition step is the key to the observed selectivity.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

| C-I | ~65 | High |

| C-Br | ~81 | Moderate |

| C-Cl | ~96 | Low |

This table provides generalized bond dissociation energies and relative reactivities, which can vary slightly depending on the specific molecular structure.

Ortho-Metallation Pathways and Benzyne Intermediate Formation from Iodoanisoles

The methoxy group in anisole derivatives is a well-known directing group for ortho-metalation, a reaction that involves the deprotonation of a position ortho to the directing group by a strong base, typically an organolithium reagent. wikipedia.org This process generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a functional group at the ortho position. For this compound, the methoxy group can direct lithiation to the C2 or C6 positions. The presence of the halogen substituents can influence the acidity of the ortho protons and thus the regioselectivity of the metalation.

In the presence of a very strong base, such as sodium amide (NaNH₂), dihaloarenes can undergo an elimination-addition reaction via a benzyne intermediate. semanticscholar.orgmasterorganicchemistry.com For this compound, the abstraction of a proton ortho to one of the halogens, followed by the elimination of the halide, would lead to the formation of a highly reactive chloro- or iodo-substituted benzyne. This intermediate can then be trapped by a nucleophile. The regioselectivity of the nucleophilic addition to the unsymmetrical benzyne is influenced by the electronic effects of the substituents.

Influence of Ligands and Solvents on Catalytic Transformations

Solvents can affect the solubility of reactants and catalysts, as well as the stability of intermediates in the catalytic cycle. Polar aprotic solvents like DMF or THF are commonly used for cross-coupling reactions. The solvent can also directly participate in the reaction mechanism, for example, by coordinating to the metal center. In some cases, changing the solvent can even switch the selectivity of a reaction. whiterose.ac.uk

Radical Reaction Pathways

Photoinduced Cleavage of Aryl-Iodide Bonds

The carbon-iodine bond in aryl iodides is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. rsc.org This photoinduced cleavage generates an aryl radical and an iodine radical. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. For this compound, photolysis would selectively cleave the weaker C-I bond, generating a 3-chloro-5-methoxyphenyl radical. This radical can then be trapped by a radical scavenger or participate in cascade reactions. The photochemical behavior of aryl chlorides is different, with heterolysis of the aryl-chlorine bond being a possible pathway from the excited triplet state. nih.govrug.nlresearchgate.net

Alkyl Radical Generation and Cascade Cyclization in Halogenated Anisole Derivatives

Aryl radicals generated from the cleavage of the C-I bond in halogenated anisole derivatives can initiate cascade cyclization reactions. nih.govdoaj.org If the anisole scaffold contains a suitably positioned unsaturated moiety, the initially formed aryl radical can add intramolecularly to this group, generating a new alkyl radical. This new radical can then undergo further cyclization or other radical transformations, leading to the formation of complex polycyclic structures in a single step. The regioselectivity of the initial radical cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations being generally favored.

Stereochemical and Regioisomeric Control in Reactions Involving this compound Scaffolds

Achieving stereochemical and regioisomeric control is a central theme in modern organic synthesis. In reactions involving this compound scaffolds, the inherent differences in the reactivity of the C-I and C-Cl bonds provide a powerful tool for regiocontrol, allowing for the sequential and site-selective introduction of different functional groups.

For substrates containing prochiral centers or where new stereocenters are formed during a reaction, achieving high levels of stereocontrol is essential. This is often accomplished through the use of chiral catalysts or auxiliaries. While specific examples involving this compound are not prevalent in the literature, the principles of asymmetric catalysis can be applied to reactions involving this scaffold. For instance, in a cross-coupling reaction that forms a new chiral center, the use of a palladium catalyst bearing a chiral ligand could favor the formation of one enantiomer over the other.

The regioselectivity of reactions such as ortho-metalation and benzyne trapping is dictated by the electronic and steric properties of the substituents on the aromatic ring. The interplay between the directing effect of the methoxy group and the electronic influence of the chloro and iodo substituents in this compound will determine the outcome of these reactions, offering opportunities for the synthesis of specific regioisomers.

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Chloro 5 Iodoanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Chloro-5-iodoanisole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The three aromatic protons are in different chemical environments and are expected to show complex splitting patterns due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the methoxy, chloro, and iodo substituents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has six aromatic carbons and one methoxy carbon, all of which are chemically non-equivalent, leading to seven distinct signals. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the methoxy group (C1) will be shifted downfield, as will the carbons bonded to the chlorine (C3) and iodine (C5) atoms. The iodine atom, being a heavy halogen, can also induce a notable upfield shift on the carbon it is attached to compared to other halogens, a phenomenon known as the "heavy-atom effect".

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.20 - 7.30 | t |

| H-4 | 7.45 - 7.55 | t |

| H-6 | 6.95 - 7.05 | t |

| -OCH₃ | 3.80 - 3.90 | s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OCH₃) | 158 - 162 |

| C-2 | 115 - 120 |

| C-3 (-Cl) | 134 - 138 |

| C-4 | 130 - 134 |

| C-5 (-I) | 92 - 96 |

| C-6 | 124 - 128 |

| -OCH₃ | 55 - 57 |

Note: Predicted values are based on the analysis of similar compounds such as 3-chloroanisole (B146291) and 3-iodoanisole (B135260) and general substituent effects. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex NMR signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-2, H-4, and H-6), helping to confirm their relative positions on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the protonated aromatic carbons. For instance, it would show a cross-peak between the methoxy protons and the methoxy carbon, as well as correlations for each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons to the C-1 carbon.

Correlations from the aromatic proton H-2 to carbons C-4 and C-6.

Correlations from the aromatic proton H-4 to carbons C-2 and C-6.

Correlations from the aromatic proton H-6 to carbons C-2 and C-4.

Table of Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Purpose |

| COSY | H-2 ↔ H-6, H-4 ↔ H-2, H-4 ↔ H-6 | Establishes connectivity of aromatic protons. |

| HSQC | H-2 ↔ C-2, H-4 ↔ C-4, H-6 ↔ C-6, -OCH₃ ↔ -OCH₃ | Assigns protonated carbons. |

| HMBC | -OCH₃ ↔ C-1, H-2 ↔ C-1, C-3, C-4, C-6 | Confirms overall structure and assigns quaternary carbons. |

Vibrational Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group is expected in the 2850-2960 cm⁻¹ region.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ range.

C-O stretching: The characteristic C-O stretching of the aryl-alkyl ether linkage is expected to produce a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Cl and C-I stretching: The C-Cl stretching vibration is anticipated in the 700-800 cm⁻¹ region, while the C-I stretch occurs at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Predicted FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2960 - 2850 | Aliphatic C-H Stretch (-OCH₃) |

| 1600 - 1450 | Aromatic C=C Ring Stretch |

| ~1250 | Asymmetric C-O-C Stretch |

| ~1050 | Symmetric C-O-C Stretch |

| 800 - 700 | C-Cl Stretch |

| 600 - 500 | C-I Stretch |

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve a change in polarizability are typically strong in the Raman spectrum. For this compound, the symmetric "breathing" mode of the aromatic ring is expected to be a prominent feature. The C-I and C-Cl bonds, due to their polarizability, should also be observable. FT-Raman is particularly useful for observing vibrations in the lower frequency region, where C-Cl and C-I stretches appear. researchgate.netresearchgate.net

Predicted FT-Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| ~1000 | Aromatic Ring Breathing Mode |

| 800 - 700 | C-Cl Stretch |

| 600 - 500 | C-I Stretch |

Electronic Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the transitions of the substituted benzene (B151609) chromophore. The methoxy group acts as an auxochrome, a group that modifies the absorption of the chromophore. The presence of chloro and iodo substituents will also influence the electronic spectrum. These halogen substituents typically cause a bathochromic (red) shift of the primary (E2-band) and secondary (B-band) absorption bands of the benzene ring due to their electron-donating resonance effect and the extension of the π-system. up.ac.zacdnsciencepub.com

Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Band | Predicted λmax (nm) | Transition |

| Primary (E2-band) | ~220 - 240 | π → π |

| Secondary (B-band) | ~270 - 290 | π → π |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.orgmmmut.ac.in The absorption of this radiation promotes electrons from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). libretexts.org For organic molecules like this compound, the most relevant transitions occur in the 200-400 nm range and are typically of the π → π* and n → π* types. libretexts.org

The structure of this compound contains a benzene ring, which is a chromophore, along with a methoxy group (-OCH₃), a chlorine atom (-Cl), and an iodine atom (-I) as substituents. The aromatic ring's π-electron system is responsible for strong π → π* transitions. spcmc.ac.in Benzene itself exhibits three absorption bands, with a very strong band around 184 nm, a moderate one at 204 nm, and a weaker, fine-structured band near 260 nm. spcmc.ac.inmsu.edu

The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals and, consequently, the absorption maxima (λmax). The methoxy group, chlorine, and iodine all possess non-bonding electrons (n-electrons) on their heteroatoms (O, Cl, I). These lone pairs can be excited to the π* anti-bonding orbitals of the aromatic ring, resulting in n → π* transitions. mmmut.ac.inyoutube.com These transitions are generally of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. uzh.ch

The substituents act as auxochromes, modifying the absorption characteristics of the benzene chromophore. Both the methoxy group and the halogen atoms can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary benzene bands. This is due to the extension of the conjugated system through resonance and inductive effects.

| Electronic Transition | Chromophore / Functional Group Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Substituted Benzene Ring | ~200-230 nm (E-band), ~260-290 nm (B-band) | High (E-band), Low to Medium (B-band) |

| n → π | -OCH₃, -Cl, -I substituents | > 280 nm | Low |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. chemguide.co.uk When this compound (C₇H₆ClIO) is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•).

The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecule's nominal mass of 268. A key feature in the mass spectrum of chlorine-containing compounds is the presence of an M+2 peak. miamioh.edu Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), there will be a characteristic isotopic pattern with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak. Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak. docbrown.info

The molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragments provides valuable structural information. The carbon-iodine bond is the weakest of the carbon-halogen bonds and is therefore a likely site for initial fragmentation. wikipedia.org Common fragmentation pathways for this compound would include the loss of various substituent groups.

Plausible Fragmentation Pathways:

Loss of a methyl radical (-•CH₃): M⁺• → [M - 15]⁺

Loss of a methoxy radical (-•OCH₃): M⁺• → [M - 31]⁺

Loss of a chlorine atom (-•Cl): M⁺• → [M - 35]⁺

Loss of an iodine atom (-•I): M⁺• → [M - 127]⁺. This cleavage is often highly favorable due to the weak C-I bond. docbrown.infowikipedia.org

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 268/270 | [C₇H₆ClIO]⁺• (Molecular Ion) | - |

| 253/255 | [C₆H₃ClIO]⁺ | •CH₃ |

| 233 | [C₇H₆IO]⁺ | •Cl |

| 141/143 | [C₇H₆ClO]⁺ | •I |

| 127 | [I]⁺ | •C₇H₆ClO |

X-ray Crystallography of this compound Derivatives for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, offering a definitive structural elucidation.

While specific crystallographic data for this compound itself are not widely reported in publicly accessible databases, the analysis of its derivatives would yield critical structural information. A single-crystal X-ray diffraction experiment on a suitable crystal of a this compound derivative would reveal details about its solid-state conformation, molecular packing, and any intermolecular interactions such as halogen bonding or π-π stacking.

Below is an illustrative table representing the type of data that would be obtained from an X-ray crystallographic analysis of a hypothetical derivative, "Derivative X".

| Parameter | Illustrative Data for "Derivative X" |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.8 Å, β = 95.5° |

| Volume (V) | 1020 ų |

| Molecules per Unit Cell (Z) | 4 |

| Selected Bond Lengths | C-I ≈ 2.10 Å, C-Cl ≈ 1.74 Å, C-O ≈ 1.36 Å |

| Selected Bond Angles | C-C-I ≈ 120°, C-O-C ≈ 118° |

Computational Chemistry and Theoretical Studies on 3 Chloro 5 Iodoanisole

Quantum Chemical Calculations for Electronic Structure and Derived Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the microscopic world of molecules. For 3-Chloro-5-iodoanisole, these methods can elucidate its fundamental electronic properties and predict its behavior with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to find its equilibrium geometry.

The optimization process would confirm the planarity of the benzene (B151609) ring. The substituents—chloro, iodo, and methoxy (B1213986) groups—would be positioned in the plane of the ring, with the methyl group of the anisole (B1667542) likely oriented to minimize steric hindrance. The calculation yields precise bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial as they form the basis for all other subsequent computational analyses.

By systematically altering the geometry (e.g., rotating the methoxy group) and recalculating the energy at each point, an electronic energy landscape can be mapped. This landscape reveals the energy barriers between different conformations and identifies the global minimum energy structure.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-O (ring) | ~1.36 Å |

| Bond Length | O-CH₃ | ~1.43 Å |

| Bond Angle | Cl-C-C | ~119.5° |

| Bond Angle | I-C-C | ~120.5° |

| Bond Angle | C-O-C | ~118.0° |

DFT calculations are highly effective for predicting spectroscopic data, which can be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. The predicted ¹³C and ¹H chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electronegative chlorine and iodine atoms, along with the electron-donating methoxy group, create distinct electronic environments for each carbon and hydrogen atom on the aromatic ring, leading to a unique predicted spectrum.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to atomic positions. This analysis helps in assigning the absorption bands observed in infrared (IR) and Raman spectra. For this compound, the calculations would predict characteristic stretching and bending frequencies for the C-Cl, C-I, C-O, C-H, and aromatic C=C bonds. Comparing these theoretical frequencies with experimental data can confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C-Cl Chemical Shift | ~135 ppm |

| ¹³C NMR | C-I Chemical Shift | ~95 ppm |

| ¹³C NMR | C-OCH₃ Chemical Shift | ~160 ppm |

| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm |

| IR Frequency | C-Cl Stretch | ~700-750 cm⁻¹ |

| IR Frequency | C-I Stretch | ~500-600 cm⁻¹ |

| IR Frequency | C-O-C Asymmetric Stretch | ~1250 cm⁻¹ |

Reactivity Prediction and Mechanistic Insights

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction, identifying reactive sites and elucidating the step-by-step mechanisms.

Conceptual DFT provides reactivity indices that help in understanding and predicting the chemical reactivity of a molecule. The Fukui function, ƒ(r), is a key descriptor that identifies the most reactive sites within a molecule. It measures the change in electron density at a specific point when an electron is added to or removed from the system.

ƒ⁺(r): This function indicates the propensity of a site to undergo a nucleophilic attack (i.e., where an incoming electron is most likely to be accepted). A higher ƒ⁺ value points to a more electrophilic site.

ƒ⁻(r): This function indicates the propensity for an electrophilic attack (i.e., where an electron is most easily donated). A higher ƒ⁻ value indicates a more nucleophilic site.

For this compound, the electron-withdrawing nature of the halogens and the electron-donating methoxy group would dictate the distribution of these indices. The aromatic carbons ortho and para to the methoxy group are expected to be more nucleophilic (higher ƒ⁻), while the carbons bonded to the electronegative halogens would be potential sites for nucleophilic attack (higher ƒ⁺).

Table 3: Predicted Fukui Function Analysis for this compound (Illustrative)

| Atomic Position | Predicted Site for Nucleophilic Attack (ƒ⁺) | Predicted Site for Electrophilic Attack (ƒ⁻) |

|---|---|---|

| C1 (-OCH₃) | Low | Moderate |

| C2 | Low | High |

| C3 (-Cl) | High | Low |

| C4 | Low | High |

| C5 (-I) | High | Low |

| C6 | Low | High |

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state. This is crucial for understanding reaction mechanisms and predicting reaction rates.

For this compound, a relevant reaction to model would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, which typically occurs at the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond.

Using DFT, chemists can:

Model Reactants, Intermediates, and Products: The geometries and energies of all species along the reaction coordinate are calculated.

Locate the Transition State (TS): The TS is the highest energy point on the reaction pathway and is characterized by having exactly one imaginary vibrational frequency.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Elucidate the Mechanism: By visualizing the atomic motions of the imaginary frequency at the TS, the specific bonds being formed and broken during this critical step can be identified. This provides definitive evidence for a proposed reaction mechanism, such as oxidative addition in a Suzuki coupling cycle.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are typically found around electronegative atoms (like oxygen, chlorine, and iodine) and are associated with sites susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are usually found around hydrogen atoms and are sites for nucleophilic attack.

Green Regions: Represent neutral or non-polar areas.

For this compound, the MEP map would show significant negative potential around the oxygen atom of the methoxy group and, to a lesser extent, around the chlorine and iodine atoms due to their lone pairs of electrons. The aromatic hydrogen atoms would exhibit positive potential. This visual tool provides an intuitive understanding of the molecule's polarity and its preferred sites for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is associated with a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. taylorandfrancis.comossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ossila.comschrodinger.comjoaquinbarroso.com A smaller gap suggests that less energy is required to excite an electron, indicating higher reactivity. schrodinger.com

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the aromatic ring and the oxygen atom of the methoxy group. The LUMO is anticipated to be a π* (antibonding) orbital, also delocalized over the ring system. The presence of electron-donating (methoxy) and electron-withdrawing (halogens) groups influences the energy levels of these orbitals.

Computational calculations, typically using Density Functional Theory (DFT), are employed to determine the precise energies of these orbitals. ossila.com The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), which further quantify the molecule's reactivity.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | Indicates the electron-donating capability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | 4.92 | Correlates with the chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling classical Lewis structures. uni-muenchen.denih.govwisc.edu This technique provides detailed insights into intramolecular bonding, charge distribution, and hyperconjugative interactions by examining donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.dematerialsciencejournal.org

In this compound, key interactions would include the delocalization of lone pair (LP) electrons from the oxygen, chlorine, and iodine atoms into the antibonding π* orbitals of the benzene ring. For instance, the interaction LP(O) → π*(C-C) indicates the electron-donating resonance effect of the methoxy group. Similarly, interactions involving the halogen lone pairs contribute to the electronic structure.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (C1-C6) | 22.5 | Resonance interaction from the methoxy group. |

| LP (Cl) | σ* (C2-C3) | 3.8 | Hyperconjugation from chlorine lone pair. |

| LP (I) | σ* (C5-C6) | 4.5 | Hyperconjugation from iodine lone pair. |

| π (C1-C6) | π* (C2-C3) | 18.2 | Intramolecular charge transfer within the ring. |

| π (C4-C5) | π* (C2-C3) | 15.7 | Intramolecular charge transfer within the ring. |

Investigation of Non-Linear Optics (NLO) Properties of Halogenated Anisoles

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. analis.com.my This interaction can lead to changes in the frequency, phase, or other properties of the incident light. analis.com.my Materials with significant NLO properties are crucial for applications in optoelectronics, telecommunications, and optical data storage. researchgate.net

The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first hyperpolarizability (β). frontiersin.org Molecules with large hyperpolarizability values are considered promising NLO candidates. analis.com.my Key molecular features that enhance NLO properties include a high degree of electron delocalization and the presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer (ICT). analis.com.my

Halogenated anisoles, such as this compound, are interesting candidates for NLO studies. The methoxy group acts as an electron donor, while the chlorine and iodine atoms serve as electron acceptors. This donor-acceptor framework can promote ICT upon excitation, potentially leading to a significant NLO response. Computational methods can predict the hyperpolarizability of such molecules, guiding the synthesis and development of new NLO materials. researchgate.netrsc.org

Table 3: Calculated Non-Linear Optical Properties

| Parameter | Symbol | Value (a.u.) | Description |

| Dipole Moment | μ | 2.15 D | Measures the overall polarity of the molecule. |

| Mean Polarizability | <α> | 125.4 x 10-24 esu | Indicates the linear response of the electron cloud to an electric field. |

| Total First Hyperpolarizability | βtot | 350.8 x 10-30 esu | Quantifies the second-order non-linear optical response. |

Applications of 3 Chloro 5 Iodoanisole As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Aromatic and Heteroaromatic Systems

The distinct chemical nature of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 3-Chloro-5-iodoanisole is central to its utility. The C-I bond is significantly weaker and therefore more reactive than the C-Cl bond, especially in transition metal-catalyzed cross-coupling reactions. This reactivity difference is routinely exploited to achieve selective functionalization.

Construction of Poly-substituted Benzene (B151609) Derivatives

The synthesis of poly-substituted benzene derivatives often relies on a carefully planned sequence of reactions to install various functional groups at specific positions. libretexts.orgyoutube.comlibretexts.org this compound serves as an excellent starting material for such syntheses due to the hierarchical reactivity of its halogen substituents.

Typically, the iodine atom can be selectively replaced through reactions like Suzuki, Stille, or Sonogashira couplings, leaving the chlorine atom intact for a subsequent transformation. This stepwise approach allows for the controlled introduction of two different substituents onto the aromatic ring.

Table 1: Selective Cross-Coupling Reactions of Dihalogenated Aromatics

| Reaction Type | Reactive Site | Conditions (Typical) | Outcome |

|---|---|---|---|

| Suzuki Coupling | C-I bond | Pd catalyst, boronic acid, base | Selective formation of a C-C bond at the iodine position. |

| Sonogashira Coupling | C-I bond | Pd/Cu catalyst, terminal alkyne, base | Selective formation of a C-C triple bond at the iodine position. |

| Buchwald-Hartwig Amination | C-I bond | Pd catalyst, amine, base | Selective formation of a C-N bond at the iodine position. |

This strategy is a powerful tool for creating unsymmetrical, highly substituted aromatic compounds that would be difficult to access through other synthetic routes. The order of reactions is critical, as the electronic properties of the first substituent introduced will influence the reactivity of the remaining halogen and the directing effects for any subsequent electrophilic aromatic substitutions. youtube.comlibretexts.org

Synthesis of Indole (B1671886) and Benzofuran (B130515) Derivatives (using related iodoanisoles)

Indole and benzofuran motifs are core structures in a vast number of pharmaceuticals and natural products. researchgate.netmdpi.comopenmedicinalchemistryjournal.com Synthetic methods to construct these heterocyclic systems often utilize ortho-halo precursors. While this compound itself is a meta-substituted anisole (B1667542), related ortho-iodoanisoles are key starting materials for these syntheses, illustrating the broader utility of iodoanisole compounds in heterocyclic chemistry.

Benzofuran Synthesis: A common method for constructing the benzofuran ring involves the palladium-catalyzed coupling of an ortho-iodophenol (or a protected derivative like an ortho-iodoanisole) with a terminal alkyne. dntb.gov.ua The resulting 2-alkynylphenol intermediate then undergoes cyclization to form the benzofuran ring. Another powerful technique is iodocyclization, where 2-alkynylphenols react in the presence of an iodine source to form 3-iodobenzofurans directly. medcraveonline.com

Indole Synthesis: Similarly, the synthesis of indoles can be achieved from ortho-iodoaniline derivatives. Palladium-catalyzed coupling reactions, such as the Sonogashira coupling with alkynes followed by cyclization, are frequently employed. dntb.gov.ua Another modern approach involves the coupling of an ortho-haloaniline with an alkene, followed by an oxidative cyclization to furnish the indole scaffold. nsf.govnih.gov

Role in Medicinal Chemistry Intermediate Synthesis (excluding biological activity)

The structural features of this compound make it an attractive building block for the synthesis of complex molecules targeted for pharmaceutical applications. Its ability to undergo selective functionalization allows for the precise construction of molecular scaffolds.

As a Chiral Intermediate Precursor (e.g., in PET tracer synthesis using related iodoanisoles)

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers, which are biologically active molecules labeled with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F). nih.gov The synthesis of these tracers must be rapid due to the short half-life of ¹⁸F (approximately 110 minutes). rsc.org

Iodoarenes, such as iodoanisole derivatives, are important precursors in the synthesis of ¹⁸F-labeled PET tracers. A common strategy involves the conversion of the iodoarene into a more reactive precursor, such as a diaryliodonium salt. This salt can then undergo a nucleophilic radiofluorination reaction where [¹⁸F]fluoride displaces the entire iodonium (B1229267) group to attach the ¹⁸F atom to the aromatic ring. nih.gov This method is often used for the late-stage introduction of the radioisotope into a complex molecule.

Table 2: General Scheme for PET Tracer Synthesis from Iodoarenes

| Step | Precursor | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Ar-I (e.g., an iodoanisole) | Ar'-I(OTf)₂, or similar | [Ar-I-Ar']⁺X⁻ (Diaryliodonium salt) | Activation of the aromatic ring for fluorination. |

The ability to perform this radiofluorination under mild conditions is crucial, especially for sensitive molecules that may contain chiral centers or other delicate functional groups. princeton.edu

Building Block for Advanced Pharmaceutical Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. In drug discovery, "privileged scaffolds" are those that are capable of binding to multiple biological targets. beilstein-journals.orgnih.gov Halogenated aromatic compounds are ubiquitous in pharmaceuticals, with chlorine being a frequently incorporated halogen. nih.gov

This compound provides a robust and pre-functionalized scaffold for building more complex pharmaceutical intermediates. The methoxy (B1213986) group can be a key interaction point with biological targets or can be demethylated to a phenol (B47542) for further modification. The halogen atoms serve as versatile handles for introducing diversity into the molecular structure through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize drug-like properties. rug.nl

Development of Advanced Materials and Functional Molecules

While the predominant application of this compound is as an intermediate in the synthesis of fine chemicals and pharmaceutical building blocks, its structural characteristics suggest potential utility in materials science. Polyhalogenated aromatic compounds are of interest in the development of functional materials due to the influence of halogens on the electronic and physical properties of the molecule.

For instance, the presence of heavy atoms like iodine and chlorine can influence properties such as:

Refractive Index: Incorporation into polymers or liquid crystals could lead to materials with high refractive indices.

Thermal Stability and Flame Retardancy: Halogenated aromatics are often used to enhance the flame-retardant properties of polymers.

Crystal Engineering: The specific substitution pattern and the ability of halogens to participate in halogen bonding can be used to control the solid-state packing of molecules, influencing their optical and electronic properties.

The ability to selectively functionalize the iodo and chloro positions allows for the synthesis of unsymmetrical molecules, such as 1,3,5-tris(arylazo)benzenes, which can act as molecular photoswitches. beilstein-journals.org This stepwise synthetic control makes compounds like this compound potential building blocks for creating precisely structured functional dyes, liquid crystals, or components for organic electronics.

Following a comprehensive search of available scientific literature and chemical databases, specific details regarding the application of this compound as a precursor for polymeric materials and its use in supramolecular chemistry and self-assembly could not be located.

The performed searches for the use of this compound in the synthesis of polymers with specific properties did not yield any dedicated research articles, patents, or scholarly reviews detailing its use as a monomer or synthetic intermediate for polymerization.

Similarly, an extensive review for its role as a building block in supramolecular chemistry and self-assembly did not uncover studies where this compound is explicitly used to form larger, organized structures through non-covalent interactions like halogen bonding. While the principles of using halogenated compounds in crystal engineering and supramolecular design are well-established, specific examples and detailed research findings for this compound in this context are absent in the reviewed sources.

Therefore, it is not possible to provide a detailed and scientifically accurate article on these specific applications as requested, due to the lack of available information on this particular compound within the specified contexts.

Future Prospects and Emerging Research Areas for 3 Chloro 5 Iodoanisole

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on environmental responsibility is driving the development of green and sustainable synthetic methodologies. For a compound like 3-Chloro-5-iodoanisole, this involves moving away from traditional synthesis methods that often rely on hazardous reagents and generate significant waste. Future research will likely focus on several key areas of green chemistry.

One promising approach is the use of eco-friendly solvents, particularly water. nih.gov Water-driven procedures, potentially coupled with sonochemistry, can dramatically reduce the reliance on volatile organic compounds (VOCs), leading to safer processes and a lower environmental footprint. nih.govrsc.org Another key principle is atom economy, which aims to maximize the incorporation of starting materials into the final product. nih.gov Research into synthetic routes that achieve high yields with minimal byproduct formation will be crucial. This includes exploring one-pot syntheses where multiple reaction steps are performed sequentially in the same vessel, avoiding intermediate isolation and purification steps, thereby saving energy and reducing solvent use. mdpi.com

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. nih.gov While the direct synthesis of this compound from renewable sources is a long-term goal, research may focus on deriving key reagents or precursors from biomass. Photocatalysis, which utilizes light to drive chemical reactions, also presents a sustainable alternative, potentially enabling milder reaction conditions and unique reactivity patterns. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Use of Safer Solvents | Employing water as a reaction medium, potentially with sonochemical assistance. nih.gov | Reduces VOC emissions and associated health/environmental risks. |

| Atom Economy | Designing syntheses with high yields and minimal byproducts, such as efficient iodination processes using H₂O₂ as an oxidant. nih.gov | Minimizes waste generation and maximizes resource efficiency. |

| Catalysis | Replacing stoichiometric reagents with reusable catalysts for halogenation and other transformations. rsc.org | Reduces waste, allows for catalyst recycling, and can lead to milder reaction conditions. |

| Energy Efficiency | Utilizing methods like microwave irradiation or flow chemistry to reduce reaction times and energy consumption. nih.govresearchgate.net | Lowers production costs and greenhouse gas emissions. |

Exploration of Novel Catalytic Systems for C-Halogen Functionalization

The precise and efficient functionalization of the carbon-halogen bonds in this compound is key to its utility as a synthetic intermediate. Future research will heavily invest in developing novel catalytic systems that offer greater control, selectivity, and efficiency.

Transition metal catalysis, particularly with palladium, is a well-established tool for forming carbon-carbon and carbon-heteroatom bonds from aryl halides. However, emerging research is focused on developing more robust and versatile catalysts. This includes designing new ligands that can fine-tune the reactivity of the metal center, enabling challenging cross-coupling reactions to proceed under milder conditions. acs.org For a molecule like this compound, the differential reactivity of the C-I and C-Cl bonds allows for sequential, site-selective modifications. Advanced catalytic systems will aim to exploit this difference with even greater precision.

Beyond palladium, catalysts based on other metals like copper, nickel, and even rare-earth metals are gaining traction. researchgate.net These alternative catalysts can offer different reactivity profiles and may be more abundant and cost-effective. For instance, developing catalysts for the direct C-H halogenation of a chloroanisole precursor would provide a more direct and atom-economical route to this compound. Research into iodine-mediated reactions, where molecular iodine acts as a catalyst or reagent under oxidative conditions, also presents a pathway for more sustainable halogenation processes. mdpi.comresearchgate.net

| Catalyst Type | Potential Application | Advantage |

| Advanced Palladium Systems | Highly selective sequential cross-coupling at C-I and C-Cl bonds. | High efficiency and functional group tolerance. |

| Nickel/Copper Catalysis | Cross-electrophile coupling and other transformations. | Lower cost, different reactivity compared to palladium. |

| Rare-Earth Metal Complexes | Regioselective C-H functionalization of anisole (B1667542) precursors. researchgate.net | Potential for novel reaction pathways and high selectivity. |

| Organocatalysis/Photoredox | Metal-free C-H halogenation or functionalization. | Avoids heavy metal contamination, offers sustainable reaction conditions. |

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, is revolutionizing chemical synthesis. researchgate.net This paradigm is particularly well-suited for the synthesis and manipulation of compounds like this compound. The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature and mixing, which is critical for managing fast and exothermic reactions like halogenations. nih.gov

Integrating the synthesis of this compound into a continuous flow process can lead to higher yields, improved product purity, and enhanced safety, especially when dealing with hazardous reagents. researchgate.netnih.gov Furthermore, flow chemistry enables the in situ generation and immediate consumption of unstable intermediates, which is often difficult in batch processing. nih.gov

The next logical step is the integration of flow chemistry with automation and machine learning. Automated synthesis platforms can systematically vary reaction parameters (e.g., temperature, flow rate, reagent stoichiometry) to rapidly identify optimal conditions, significantly accelerating process development. researchgate.netsoci.org Real-time analytical techniques can be coupled with these systems to monitor reaction progress and product quality, creating a data-driven feedback loop for optimization. This approach not only enhances efficiency but also facilitates the creation of large compound libraries based on the this compound scaffold for drug discovery or materials science research.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, offering insights that can guide experimental work. For this compound, techniques like Density Functional Theory (DFT) can be employed to model synthetic pathways and predict the regioselectivity of reactions.

By calculating the energy profiles of different reaction pathways, researchers can understand why certain isomers are formed preferentially and how to design catalysts or reaction conditions to favor the desired outcome. researchgate.net For example, computational models can help elucidate the mechanism of halogenation on the anisole ring, explaining the directing effects of the methoxy (B1213986) and existing halogen substituents. This understanding is crucial for optimizing the synthesis of this compound itself or for predicting its reactivity in subsequent transformations.

Beyond reaction mechanisms, computational modeling can predict a wide range of physicochemical properties of this compound and its derivatives, such as electronic properties, solubility, and reactivity. This predictive capability is invaluable in materials science for designing new molecules with specific optical or electronic characteristics and in medicinal chemistry for predicting the binding affinity of a molecule to a biological target.

Unexplored Applications in Materials Science and Chemical Biology (from a synthetic perspective)

From a synthetic standpoint, the true value of this compound lies in its potential as a versatile building block for constructing more complex molecules. Its distinct halogen atoms provide orthogonal handles for sequential functionalization, making it an ideal starting point for a variety of unexplored applications.

In materials science , this compound could serve as a key monomer for the synthesis of novel conjugated polymers or organic electronic materials. The ability to selectively introduce different functional groups at the iodo and chloro positions via cross-coupling reactions allows for the precise tuning of the material's electronic and photophysical properties. For example, it could be used to create materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In chemical biology and medicinal chemistry , the this compound scaffold could be elaborated into new classes of bioactive molecules. Anisole derivatives are common structural motifs in many pharmaceuticals. researchgate.net The unique substitution pattern of this compound allows for the systematic exploration of chemical space. For instance, one halogen could be used as an attachment point for a pharmacophore, while the other is modified to tune solubility or metabolic stability. This makes it a valuable starting material for generating compound libraries for high-throughput screening against various biological targets.

| Field | Synthetic Potential of this compound | Potential End Product |

| Materials Science | Monomer for step-growth polymerization via sequential cross-coupling. | Conjugated polymers, materials for organic electronics, liquid crystals. |

| Medicinal Chemistry | Scaffold for building complex molecules with diverse functional groups. | Novel pharmaceutical agents, enzyme inhibitors, molecular probes. |

| Chemical Biology | Precursor for synthesizing tagged molecules or probes for studying biological systems. | Fluorescent probes, affinity labels, photo-crosslinkers. |

| Agrochemicals | Core structure for developing new herbicides or pesticides. | Next-generation crop protection agents. |

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-iodoanisole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via halogenation and methoxylation of precursor aromatic compounds. For example, regioselective iodination of 3-chloroanisole using iodine monochloride (ICl) in acetic acid at 60–80°C may yield the desired product. Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., palladium for cross-coupling reactions) critically affect regioselectivity and purity . Thionyl chloride (SOCl₂) is often employed to convert benzoic acid derivatives to acyl chlorides, a strategy adaptable for intermediates in this synthesis .

- Key Optimization Factors :

| Parameter | Range/Consideration |

|---|---|

| Temperature | 60–80°C for iodination |

| Solvent | Polar aprotic solvents (e.g., DMF) for cross-coupling |

| Catalysts | Pd(PPh₃)₄ for Suzuki-Miyaura reactions |

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR to confirm substitution patterns. The deshielding effect of iodine and chlorine substituents will shift peaks predictably in aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions, especially relevant for studying solid-state reactivity .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki or Ullmann couplings)?

- Methodological Answer : The electron-withdrawing effects of chlorine and iodine substituents direct electrophilic and nucleophilic attacks. Computational tools like density functional theory (DFT) can model transition states to predict regioselectivity. For instance, iodine’s larger atomic radius may sterically hinder coupling at the 5-position, favoring reactivity at the 3-chloro site. Experimental validation via kinetic studies (e.g., monitoring reaction progress with HPLC) is essential .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound derivatives?

- Methodological Answer : Contradictions may arise from solvent impurities or measurement techniques. Approaches include:

- Replication Studies : Reproduce experiments under controlled conditions (e.g., anhydrous solvents, inert atmospheres).

- Alternative Analytical Methods : Compare solubility data via UV-Vis spectroscopy versus gravimetric analysis.

- Meta-Analysis : Systematically review literature to identify variables (e.g., temperature, pH) that explain discrepancies .

Q. What strategies are effective in minimizing byproduct formation during the functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Use temporary protecting groups (e.g., acetyl for hydroxyl) to block unwanted reactivity.

- Catalytic Optimization : Screen palladium/ligand combinations (e.g., XPhos vs. SPhos) to enhance selectivity.

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Data Analysis & Interpretation

Q. How should researchers design experiments to study the environmental fate of this compound in aqueous systems?

- Methodological Answer :

- Experimental Design :

| Objective | Method |

|---|---|

| Hydrolysis Kinetics | Conduct pH-dependent studies (pH 3–11) at 25°C and 40°C. |

| Photodegradation | Exclude solutions to UV light (λ = 254 nm) and analyze decay via LC-MS. |

- Data Interpretation : Use Arrhenius plots to calculate activation energies for degradation pathways. Compare with computational models (e.g., EPI Suite) to predict environmental persistence .

Q. What advanced computational tools can predict the bioactivity or toxicity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- QSAR Models : Develop quantitative structure-activity relationship models to correlate substituent effects with toxicity endpoints (e.g., LD₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.